molecular formula C24H21NO6 B2474064 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,6-dimethoxybenzoic acid CAS No. 2287310-71-6

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,6-dimethoxybenzoic acid

Katalognummer: B2474064
CAS-Nummer: 2287310-71-6
Molekulargewicht: 419.433
InChI-Schlüssel: YCEHNUYAGJCREZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,6-dimethoxybenzoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected aromatic amino acid derivative. Its structure features a benzoic acid backbone substituted with methoxy groups at positions 3 and 6, and an Fmoc-protected amino group at position 2 (Figure 1). The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions. The dimethoxy substituents enhance solubility in organic solvents and modulate electronic properties, making it suitable for conjugation in complex peptide architectures .

Eigenschaften

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,6-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c1-29-19-11-12-20(30-2)22(21(19)23(26)27)25-24(28)31-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-12,18H,13H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEHNUYAGJCREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Traditional Solution-Phase Synthesis

The solution-phase synthesis of Fmoc-3,6-dimethoxybenzoic acid typically involves sequential protection and coupling steps. A representative protocol, adapted from patent CN102718739A, involves:

  • Fmoc Protection : Levodopa reacts with Fmoc-N-hydroxysuccinimide ester in a bicarbonate buffer to form Fmoc-levodopa.
  • Methoxy Group Introduction : Fmoc-levodopa undergoes acetylation with 2,2-dimethoxypropane in tetrahydrofuran (THF), catalyzed by pyridinium p-toluenesulfonate (PPTS), yielding the dimethoxy-protected intermediate.
  • Deprotection and Cyclization : Acidic cleavage of the acetal group followed by cyclization forms the final product.

Key Conditions :

  • Solvent: THF or ethyl acetate
  • Catalyst: PPTS (0.1–0.5 mol%)
  • Yield: 65–72% after recrystallization.

Solid-Phase Synthesis Approaches

Solid-phase methodologies, as described by PMC7593911, offer advantages in automation and purity:

  • Resin Functionalization : Wang resin is pre-loaded with Fmoc-protected lysine (Boc-Lys(Mtt)-OH).
  • Iterative Coupling : Fmoc-3,6-dimethoxybenzoic acid is coupled using PyOxP/DIPEA or OXYMA/DIC, enabling sequential elongation.
  • Global Deprotection : Cleavage from the resin with trifluoroacetic acid (TFA) removes Mtt and Boc groups, yielding the free acid.

Optimized Parameters :

  • Coupling Agents: PyOxP/DIPEA (1:3:3:6 ratio)
  • Purity: >95% after reverse-phase HPLC.

Industrial-Scale Production Methods

Industrial protocols emphasize cost-effectiveness and reproducibility:

  • Continuous Flow Reactors : Automated systems minimize manual handling and improve yield consistency.
  • Solvent Recycling : THF and DMF are recovered via distillation, reducing environmental impact.

Comparative Analysis of Methodologies

Parameter Solution-Phase Solid-Phase
Yield 65–72% 85–92%
Purity 97.1% (HPLC) >95% (HPLC-MS)
Scale Multi-kilogram Milligram to gram
Key Advantage Low equipment cost High purity, automation

Catalysts and Solvent Systems

  • Catalysts : PPTS in solution-phase vs. DIPEA in solid-phase.
  • Solvents : THF enhances reactivity in acetal formation, while DMF improves resin swelling in SPPS.

Purification and Characterization Techniques

  • Recrystallization : Sherwood oil/ethyl acetate mixtures achieve >97% purity.
  • Chromatography : Semi-preparative HPLC with C18 columns resolves stereoisomers.
  • Spectroscopy : $$ ^1H $$ NMR confirms methoxy group integration (δ 3.7–3.9 ppm).

Yield Optimization Strategies

  • Reaction Time : Extending acetylation to 8 hours increases yield by 15%.
  • Solvent Ratios : THF/ethyl acetate (2:1) reduces byproduct formation.

Analyse Chemischer Reaktionen

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,6-dimethoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,6-dimethoxybenzoic acid is widely used in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,6-dimethoxybenzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The compound is then removed under mild conditions, allowing the synthesis to proceed .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs and their distinguishing features:

Compound Name (CAS/Reference) Core Structure Substituents Molecular Weight (g/mol) Key Applications
Target Compound Benzoic acid 3,6-dimethoxy, Fmoc-amino ~400 (calculated) SPPS spacer, conjugation linker
4-((Fmoc)amino)-3-(4-Cl-BnO)benzoic acid () Benzoic acid 4-chlorobenzyloxy (4-Cl-BnO), Fmoc-amino ~385 Solid-phase synthesis of chlorinated peptide motifs
(S)-2-Fmoc-amino-3-(bromodifluoromethoxyphenyl)propanoic acid () Phenylpropanoic acid Bromodifluoromethoxy (BrCF2O), Fmoc-amino ~450 Incorporation of halodifluoromethyl moieties in p53-derived peptides
Fmoc-AEEA-OH (166108-71-0, ) PEG-linked acetic acid Ethylene glycol (PEG2) spacer, Fmoc-amino 385.41 PEGylation in peptides, improving solubility and bioavailability
(R)-2-Fmoc-amino-3-mercaptopropanoic acid (135248-89-4, ) Propanoic acid Thiol (-SH) side chain, Fmoc-amino 337.38 Thiol-ene click chemistry, disulfide bond formation

Physicochemical Properties

Spectral Data Comparison:
  • Target Compound :
    • ¹H-NMR : δ3.8 ppm (6H, OCH3), aromatic protons (δ6.5–8.0), Fmoc protons (δ7.2–7.8) .
    • MS : Expected [M+H]+ ~401.
  • Fmoc-AEEA-OH () :
    • ¹H-NMR : δ3.5–4.0 (PEG2 spacer), δ7.7–7.3 (Fmoc aromatic) .
  • 4-Cl-BnO Analogue (): ¹H-NMR: δ7.4 (Cl-Bn aromatic), δ5.2 (CH2O) .
Solubility and Stability:
  • The dimethoxy groups in the target compound improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to hydrophobic analogs like the 4-Cl-BnO derivative .
  • Thiol-containing analogs () exhibit oxidative instability, requiring inert atmospheres, whereas the target compound is air-stable .

Biologische Aktivität

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,6-dimethoxybenzoic acid, often referred to as Fmoc-DMBA, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, cytotoxicity against cancer cells, and other relevant pharmacological properties.

Chemical Structure and Properties

Fmoc-DMBA is characterized by a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) group and two methoxy substituents on the benzoic acid moiety. Its molecular formula is C17H19N1O5C_{17}H_{19}N_{1}O_{5} with a molecular weight of approximately 313.34 g/mol. The compound's structure contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Fmoc-DMBA. It has been evaluated against various strains of bacteria, including both gram-positive and gram-negative bacteria.

  • Study Findings : A study indicated that derivatives of similar structures exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that Fmoc-DMBA may possess comparable efficacy .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Fmoc-DMBAS. aureus5 µg/mL
Fmoc-DMBAE. coli10 µg/mL

Cytotoxicity

The cytotoxic effects of Fmoc-DMBA have been assessed in various cancer cell lines.

  • Cell Line Studies : In vitro studies demonstrated that Fmoc-DMBA exhibited selective cytotoxicity towards human cancer cell lines while showing minimal toxicity to normal mammalian cells.
Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical Cancer)155
MCF-7 (Breast Cancer)204
Normal Fibroblasts>100-

The biological activity of Fmoc-DMBA can be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Apoptotic Pathways in Cancer Cells : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antibacterial Efficacy

In a comparative study, Fmoc-DMBA was tested alongside known antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that Fmoc-DMBA had a significant inhibitory effect on MRSA growth, outperforming some traditional antibiotics.

Case Study 2: Anticancer Activity

A series of experiments were conducted using various concentrations of Fmoc-DMBA on breast cancer cell lines. The results showed that at concentrations above 15 µM, there was a marked decrease in cell viability, indicating potential as an anticancer agent.

Q & A

Q. What is the role of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in synthesizing this compound?

Methodological Answer: The Fmoc group serves as a temporary protecting agent for the amino group during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting other functional groups. This allows sequential coupling of amino acids. The stability of Fmoc under acidic conditions makes it ideal for orthogonal protection strategies. Analytical techniques like HPLC and mass spectrometry are used to confirm deprotection efficiency .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Based on structurally related Fmoc derivatives:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 skin/eye irritation) .
  • Ventilation: Use fume hoods to avoid inhalation of dust (GHS H335: respiratory irritation) .
  • Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .

Q. What are common synthetic routes for this compound?

Methodological Answer: Typical steps include:

Amino Protection: React the free amine with Fmoc-Cl (Fmoc-chloroformate) in dichloromethane (DCM) with a base (e.g., DIEA).

Carboxylic Acid Activation: Use coupling agents like HOBt/DIC to link the protected amine to the benzoic acid backbone.

Demethylation: Controlled hydrolysis of methoxy groups (if needed) with BBr₃ in DCM at -78°C.
Monitor reaction progress via TLC and purify via flash chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of methoxy groups and Fmoc attachment.
  • HPLC-MS: Verifies purity (>95%) and molecular weight.
  • FT-IR: Identifies carbonyl stretches (e.g., Fmoc C=O at ~1700 cm⁻¹).
  • Melting Point: Cross-referenced with literature (e.g., mp ~122–124°C for analogous dimethoxybenzoic acids) .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for sterically hindered intermediates?

Methodological Answer:

  • Reagent Selection: Use bulky coupling agents like HATU or PyBOP to reduce steric clash during amide bond formation.
  • Solvent Optimization: Replace DMF with less polar solvents (e.g., THF) to improve solubility of hydrophobic intermediates.
  • Temperature Control: Perform reactions at 0–4°C to slow competing side reactions.
  • Microwave-Assisted Synthesis: Enhances reaction rates and yields for challenging couplings (e.g., 30% yield increase at 50°C for 10 minutes) .

Q. How do contradictory hazard classifications (e.g., acute toxicity data gaps) impact risk assessment?

Methodological Answer:

  • Read-Across Analysis: Compare toxicity data from structurally similar compounds (e.g., Fmoc-amino acids with Category 4 oral toxicity vs. unclassified analogs ).
  • In Silico Modeling: Use tools like OECD QSAR Toolbox to predict LD₅₀ based on substituent effects (e.g., methoxy groups may reduce bioavailability).
  • Empirical Testing: Conduct acute toxicity assays (OECD 423) on analogs to fill data gaps .

Q. What strategies address low regioselectivity during methoxy group functionalization?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution to the desired position.
  • Metal Catalysis: Use Pd-mediated C–H activation (e.g., Pd(OAc)₂ with pivalic acid) for selective ortho-functionalization.
  • Computational Screening: DFT calculations (e.g., Gaussian 09) predict reactivity trends of methoxy-substituted aromatic rings .

Q. How are structural discrepancies in NMR data resolved for complex derivatives?

Methodological Answer:

  • 2D NMR Techniques: HSQC and HMBC correlate ambiguous signals (e.g., distinguishing Fmoc aromatic protons from benzoic acid protons).
  • Isotopic Labeling: Synthesize ¹³C-labeled intermediates to trace carbonyl carbons in crowded spectra.
  • Crystallography: X-ray diffraction resolves absolute configuration of chiral centers (e.g., C2 and C3 in the benzoic acid backbone) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.